

The Role of FT3967385 in PINK1-PARKIN Mediated Mitophagy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	FT3967385	
Cat. No.:	B12413795	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **FT3967385**, a selective inhibitor of the deubiquitinase USP30, and its role in the PINK1-PARKIN pathway of mitophagy. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to serve as a comprehensive resource for researchers in neurodegenerative diseases and drug discovery.

Introduction: Targeting Mitophagy for Neuroprotection

Mitophagy, the selective degradation of damaged mitochondria via autophagy, is a critical cellular quality control mechanism.[1][2] Dysfunctional mitophagy is implicated in the pathogenesis of several neurodegenerative conditions, most notably Parkinson's disease (PD), where mutations in the PINK1 and PRKN genes (encoding Parkin) are linked to early-onset forms of the disease.[1][3][4] The PINK1-PARKIN pathway orchestrates the removal of damaged mitochondria, and enhancing this process is a promising therapeutic strategy.[5][6]

FT3967385 has emerged as a potent tool compound for investigating and potentially augmenting this pathway. It is a selective, covalent inhibitor of USP30, a deubiquitinase localized to the outer mitochondrial membrane that acts as a negative regulator of mitophagy. [7][8][9] By inhibiting USP30, **FT3967385** effectively lowers the threshold for initiating the clearance of damaged mitochondria.[7]



FT3967385: Mechanism of Action

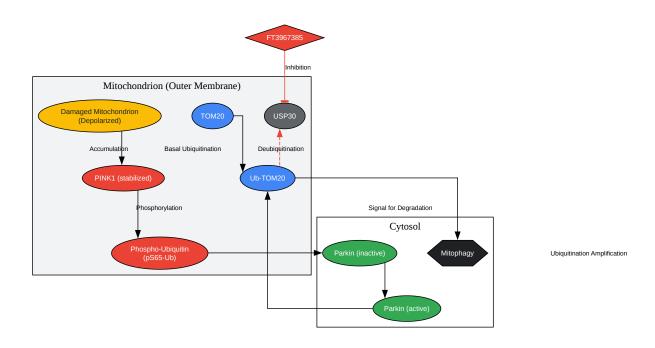
FT3967385 is an N-cyano pyrrolidine compound that selectively targets and inhibits USP30.[7] Its mechanism of action is centered on preventing the deubiquitination of mitochondrial outer membrane proteins, a crucial step in dampening the mitophagy signal.[5][7]

Under normal physiological conditions, the kinase PINK1 is continuously imported into healthy mitochondria and subsequently degraded.[4] Upon mitochondrial damage, characterized by membrane depolarization, PINK1 accumulates on the outer mitochondrial membrane.[2][4] This accumulation triggers the phosphorylation of ubiquitin molecules on mitochondrial proteins, creating a signal for the recruitment and activation of the E3 ubiquitin ligase Parkin.[7][10] Parkin then further ubiquitinates a host of mitochondrial surface proteins, marking the entire organelle for engulfment by an autophagosome and subsequent lysosomal degradation.[11]

USP30 counteracts this process by removing ubiquitin chains from mitochondrial substrates, thereby acting as a brake on Parkin-mediated mitophagy.[5][7] **FT3967385**, by inhibiting USP30, allows for the sustained ubiquitination of these substrates, most notably the TOM20 component of the mitochondrial import machinery.[7][8] This enhanced ubiquitination state serves as a robust trigger for the amplification of the PINK1-PARKIN signaling cascade, leading to more efficient mitophagy.[7][9]

Signaling Pathway Diagram





Click to download full resolution via product page

Caption: Mechanism of FT3967385 action in PINK1-PARKIN mitophagy.

Quantitative Data

The following tables summarize the key quantitative data associated with **FT3967385** and its effects on the PINK1-PARKIN pathway.

Table 1: In Vitro Inhibitory Activity of FT3967385 against USP30



Parameter	Value	Method	Source
IC50	~1 nM	Ubiquitin-rhodamine fluorogenic substrate assay with purified USP30	[7][13]
Ki	110 ± 10 nM	Progress curves for ubiquitin-rhodamine processing by USP30	[13]
$oldsymbol{k}_{ina_{c}t}$	$0.049 \pm 0.001 \mathrm{s}^{-1}$	Progress curves for ubiquitin-rhodamine processing by USP30	[13]

Table 2: Cellular Activity of FT3967385

Cell Line	Concentration	Effect	Source
SH-SY5Y	200 nM	Increased TOM20 ubiquitination, mitolysosomal formation, and p- Ser65-Ub levels	[5]
RPE1 (YFP-Parkin)	Not specified	Enhanced ubiquitylation and loss of TOM20	[7][13]

Key Experimental Protocols

This section details the methodologies for experiments crucial to understanding the function of **FT3967385**.

Cell Culture and Mitochondrial Depolarization

· Cell Lines:



- SH-SY5Y human neuroblastoma cells are commonly used as they endogenously express Parkin.[7]
- HeLa cells stably expressing YFP-Parkin are also utilized.[11]
- hTERT-RPE1 cells overexpressing YFP-Parkin have been used to study TOM20 ubiquitylation.[7][13]
- Mitochondrial Depolarization:
 - To induce mitophagy, cells are treated with a combination of mitochondrial complex inhibitors, such as Antimycin A (a complex III inhibitor) and Oligomycin (an ATP synthase inhibitor), often referred to as 'A/O'.[11][14]
 - Alternatively, the protonophore Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) can be used to dissipate the mitochondrial membrane potential.[12] A typical treatment is 10 μM FCCP for 2 hours.[15]

Western Blotting for Mitophagy Markers

- Objective: To assess the levels of key proteins involved in mitophagy, such as TOM20, phospho-S65-ubiquitin (pS65-Ub), and Parkin.
- Protocol:
 - Treat cells with the desired concentration of FT3967385 and/or a mitochondrial depolarizing agent for the specified duration.
 - Lyse cells in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
 - Determine protein concentration using a standard assay (e.g., BCA assay).
 - Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
 - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).



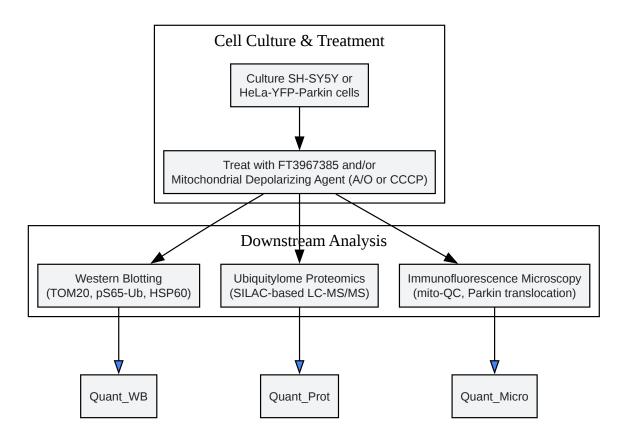
- Incubate the membrane with primary antibodies against TOM20, pS65-Ub, HSP60 (as a mitochondrial loading control), and β-actin (as a whole-cell loading control) overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Proteomics Analysis of the Ubiquitylome

- Objective: To identify and quantify changes in protein ubiquitination on a global scale following USP30 inhibition.
- Protocol Overview (based on SILAC labeling):[7][13]
 - o Culture SH-SY5Y cells in "light," "medium," and "heavy" SILAC media.
 - Treat the "heavy" labeled cells with FT3967385 and the "medium" and "heavy" labeled cells with a mitochondrial depolarizing agent. The "light" labeled cells serve as the untreated control.
 - Lyse the cells by sonication in a urea-based buffer.
 - Combine equal amounts of protein from each condition.
 - Digest the proteins with trypsin.
 - Enrich for ubiquitinated peptides using an antibody that recognizes the di-glycine remnant of ubiquitin on tryptic peptides.
 - Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
 - Quantify the relative abundance of ubiquitinated peptides between the different conditions based on the SILAC ratios.



Experimental Workflow Diagram



Click to download full resolution via product page

Caption: General experimental workflow for studying FT3967385.

Summary and Future Directions

FT3967385 is a highly selective and potent inhibitor of USP30 that promotes PINK1-PARKIN mediated mitophagy by preventing the deubiquitination of key mitochondrial outer membrane proteins.[7] Its ability to enhance the clearance of damaged mitochondria makes it an invaluable research tool and a promising starting point for the development of therapeutics for neurodegenerative diseases such as Parkinson's disease.[6][16]

Future research should focus on:



- Evaluating the long-term effects of USP30 inhibition on mitochondrial and overall cellular health.[5]
- Assessing the efficacy of FT3967385 and its derivatives in in vivo models of neurodegeneration.[3]
- Identifying the full spectrum of USP30 substrates to better understand the broader consequences of its inhibition.

This guide provides a foundational understanding of **FT3967385**'s role in mitophagy. The provided data and protocols should enable researchers to further investigate this pathway and explore the therapeutic potential of USP30 inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. PINK1- and Parkin-mediated mitophagy at a glance PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deubiquitinating enzymes regulate PARK2-mediated mitophagy PMC [pmc.ncbi.nlm.nih.gov]
- 3. PINK1-PRKN mediated mitophagy: differences between in vitro and in vivo models -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Uncovering the roles of PINK1 and parkin in mitophagy PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. USP30 sets a trigger threshold for PINK1—PARKIN amplification of mitochondrial ubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. USP30 sets a trigger threshold for PINK1-PARKIN amplification of mitochondrial ubiquitylation - PubMed [pubmed.ncbi.nlm.nih.gov]







- 10. Reconstitution of Parkin ubiquitin ligase activity using mouse and human mitochondria [protocols.io]
- 11. Pharmacological Inhibition of USP30 activates Tissue-specific Mitophagy PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. USP30 sets a trigger threshold for PINK1—PARKIN amplification of mitochondrial ubiquitylation | Life Science Alliance [life-science-alliance.org]
- 14. Frontiers | The Mitochondrial Deubiquitinase USP30 Regulates AKT/mTOR Signaling [frontiersin.org]
- 15. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches | Biochemical Journal | Portland Press [portlandpress.com]
- 16. Spotlight on USP30: structure, function, disease and target inhibition PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Role of FT3967385 in PINK1-PARKIN Mediated Mitophagy: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12413795#the-role-of-ft3967385-in-pink1-parkin-mediated-mitophagy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com